PF-06815345 - 1900686-46-5

PF-06815345

Catalog Number: EVT-274216
CAS Number: 1900686-46-5
Molecular Formula: C27H29ClFN9O4
Molecular Weight: 598.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06815345 is under investigation in clinical trial NCT02654899 (Single Dose Study of PF-06815345 in Healthy Subjects).
Source and Classification

PF-06815345 belongs to the class of PCSK9 modulators, specifically designed to inhibit the activity of the PCSK9 enzyme. This classification places it within the therapeutic area of endocrinology and metabolic diseases, focusing on lipid management and cardiovascular health. The compound's development was part of Pfizer's innovative approach to address cholesterol-related disorders through targeted pharmacological intervention.

Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

PF-06815345 has a molecular formula of C27H29ClFN9O4C_{27}H_{29}ClFN_{9}O_{4} and an InChIKey of QTBYVAZRKWOIDU-FUHWJXTLSA-N. The compound's structure features several functional groups that contribute to its biological activity, including a chlorinated aromatic ring and multiple nitrogen-containing moieties, which are critical for its interaction with PCSK9 . The detailed three-dimensional conformation of PF-06815345 is essential for understanding its mechanism of action and binding characteristics.

Chemical Reactions Analysis

Reactions and Technical Details

PF-06815345 primarily acts by inhibiting the function of PCSK9, thereby preventing it from binding to low-density lipoprotein receptors (LDLR). This inhibition leads to increased availability of LDLR on cell surfaces, facilitating enhanced clearance of low-density lipoprotein cholesterol from the bloodstream. The specific chemical interactions involved in this process include competitive inhibition at the active site of PCSK9, which disrupts its normal proteolytic function .

Mechanism of Action

Process and Data

The mechanism by which PF-06815345 exerts its effects involves direct binding to PCSK9, leading to conformational changes that inhibit its ability to interact with LDLR. This results in reduced degradation of LDLR, allowing more receptors to be available for cholesterol uptake from the circulation. Studies have demonstrated that compounds like PF-06815345 can effectively lower plasma levels of low-density lipoprotein cholesterol in preclinical models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-06815345 exhibits specific physical properties that are relevant for its formulation and therapeutic use. These include:

The compound's chemical properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for determining its clinical efficacy .

Applications

Scientific Uses

PF-06815345 was primarily investigated for its potential use in treating hypercholesterolemia by modulating PCSK9 activity. Although it reached phase 1 clinical trials, further development has been discontinued due to various factors including safety concerns or lack of efficacy compared to existing therapies . The insights gained from studies involving PF-06815345 contribute significantly to the understanding of PCSK9 biology and the design of future lipid-lowering agents.

Introduction to PF-06815345

Chemical Identity and Nomenclature

PF-06815345 features a complex molecular architecture specifically engineered for targeted PCSK9 inhibition and metabolic stability:

  • Systematic Nomenclature: The compound is formally designated as (S)-1-(5-(4-(4-((3-chloropyridin-2-yl)((R)-piperidin-3-yl)carbamoyl)-2-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-1H-tetrazol-1-yl)ethyl ethyl carbonate hydrochloride, reflecting its stereochemical complexity and multifunctional domains [3] [9].

  • Structural Characteristics: X-ray crystallography reveals a zwitterionic active metabolite generated through hepatic carboxylesterase (CES1)-mediated hydrolysis. The structure integrates:

  • A chloropyridine moiety enabling target engagement
  • A chiral piperidine scaffold contributing to stereoselective binding
  • Fluorinated phenyl ring enhancing metabolic stability
  • Tetrazole group promoting water solubility
  • Ethyl carbonate prodrug moiety facilitating liver-specific delivery [9] [10]

  • Physicochemical Properties:

  • Molecular formula: C₂₇H₂₉ClFN₉O₄ (free base)
  • Molecular weight: 598.03 g/mol (free base); 634.49 g/mol (hydrochloride salt)
  • Optical rotation: [α]/D -34° to -43° (c = 0.3 in methanol)
  • Solubility: ≥2 mg/mL in DMSO; limited aqueous solubility
  • Appearance: White to beige crystalline solid [3] [9] [10]

Table 1: Comprehensive Chemical Identifiers for PF-06815345

Identifier TypeValue
CAS Number (free base)1900686-46-5
CAS Number (HCl salt)2334434-49-8
SMILES (HCl salt)OC@HOC(=O)OCC.Cl
InChI KeyRFEUFHPTEFEGDQ-KUGOCAJQSA-N
IUPAC Name(S)-1-(5-(4-(4-((3-chloropyridin-2-yl)((R)-piperidin-3-yl)carbamoyl)-2-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-1H-tetrazol-1-yl)ethyl ethyl carbonate hydrochloride
SynonymsPF06815345; PF 06815345; PF-06815345 hydrochloride

Historical Development and Pipeline Status

PF-06815345 emerged from Pfizer's cardiovascular discovery program in the early 2010s amid intense industry focus on PCSK9 inhibition:

  • Discovery Rationale: Researchers sought to develop orally bioavailable small molecules targeting PCSK9 synthesis as alternatives to injectable monoclonal antibodies (e.g., alirocumab, evolocumab). The program leveraged structure-activity relationship (SAR) studies around pyrazole-tetrazole scaffolds to achieve nanomolar-range inhibition of PCSK9 mRNA translation [5] [10].

  • Optimization Challenges: Initial leads exhibited poor hepatic exposure and rapid plasma hydrolysis. The prodrug strategy was implemented through systematic modification of carboxylate groups, ultimately selecting the ethyl carbonate moiety (PF-06815345) for optimal liver-specific activation by carboxylesterase 1 (CES1) [9].

  • Pipeline Status: Pfizer advanced PF-06815345 to Phase I clinical trials for hyperlipidemia (NCT number undisclosed). However, in January 2017, the compound was quietly discontinued along with two other pipeline assets (PF-06291874 for diabetes and PF-06412562 for cognitive disorders) during portfolio prioritization. This decision occurred despite promising preclinical data showing dose-dependent PCSK9 reduction in humanized mouse models [1] [3].

  • Patent Landscape: The compound is covered under multiple patents (e.g., WO2017214267) claiming composition of matter and therapeutic uses for dyslipidemias. Patent analysis reveals extensive structural analogs with variations in the prodrug moiety and heterocyclic components [10].

Although clinical development ceased, PF-06815345 retains significant value as a research tool for investigating post-transcriptional PCSK9 regulation and small-molecule approaches to cholesterol management, with continued utilization in academic lipid metabolism studies [7] [10].

Role in Lipid Metabolism Research

PF-06815345 has provided crucial insights into cholesterol homeostatic mechanisms through its unique mechanism of action and tissue-specific activity:

  • Mechanism of Action: As a liver-targeted prodrug, PF-06815345 undergoes CES1-mediated hydrolysis to an active zwitterion that selectively inhibits PCSK9 mRNA translation (IC₅₀ = 3.7 μM in vitro). This reduction in PCSK9 protein synthesis enhances low-density lipoprotein receptor (LDLR) recycling on hepatocyte surfaces, increasing LDL-cholesterol (LDL-C) clearance [5] [9] [10].

  • Lipid-Modulating Effects: Preclinical studies demonstrated dose-dependent reductions in circulating PCSK9 (up to 53% at 500 mg/kg in humanized mice) and corresponding LDL-C lowering. The compound achieved plasma concentrations of 33.9 μg/mL in mice (0.5 hr post 300 mg/kg PO), validating its pharmacokinetic profile for hepatic activity [5] [9].

  • Research Applications:

  • Atherosclerosis Studies: PF-06815345 has been employed to investigate LDLR-independent effects of PCSK9 on vascular inflammation and regulatory T-cell (Treg) function. Research demonstrates that PCSK9 inhibition increases hepatic LDLR expression while potentially modulating Treg differentiation and function within atherosclerotic plaques [2] [7].
  • Lipoprotein Metabolism: The compound enables precise temporal control over PCSK9 levels, facilitating studies on apoB-containing lipoprotein turnover kinetics and LDLR catabolism rates without confounding immune responses associated with antibody approaches [7].
  • Target Validation: PF-06815345 serves as critical proof-of-concept for small-molecule PCSK9 inhibition, demonstrating that therapeutic LDL-C reduction is achievable through translational suppression rather than extracellular neutralization [5] [10].

Table 2: Key Lipid Metabolism Research Applications of PF-06815345

Research AreaExperimental FindingsSignificance
PCSK9-LDLR Axis53% PCSK9 reduction at 500 mg/kg in humanized mice; Increased hepatic LDLR densityValidated small-molecule approach to augment LDL clearance
Lipoprotein MetabolismAccelerated clearance of apoB-containing lipoproteins; Reduced LDL particle residence timeConfirmed PCSK9's role in determining LDL catabolic rate
Atherosclerosis PathobiologyPotential modulation of Treg differentiation and function in plaque microenvironmentRevealed extrahepatic immunomodulatory effects of PCSK9 inhibition
Drug DiscoveryProdrug optimization achieved liver-specific delivery (CES1 activation)Established framework for tissue-targeted metabolic therapeutics
  • Comparative Pharmacology: Unlike statins (HMG-CoA reductase inhibitors) or ezetimibe (NPC1L1 inhibitor), PF-06815345 operates through translation inhibition rather than enzymatic or transport blockade. This positions it within a novel mechanistic class of lipid-lowering agents with complementary effects to existing therapies [7].

The discontinuation of clinical development has not diminished PF-06815345's scientific utility. It remains commercially available for research purposes (>98% purity, CAS 2334434-49-8) and continues to enable fundamental discoveries regarding PCSK9 biology and cholesterol regulatory networks beyond the LDLR pathway [3] [9] [10].

Table 3: Commercially Available Forms for Research Use

SupplierCatalog NumberFormPurityStorage
MedChemExpressHY-112598Free base>98%-20°C desiccated
Sigma-AldrichPZ0406Hydrochloride≥98% (HPLC)Room temperature
MedKoo471108Hydrochloride>98%0-4°C (short); -20°C (long)
ProbeChemPC-63169Unspecified>98%-20°C 12 months

Note: All suppliers specify "For research use only, not for human or veterinary use" [3] [9] [10].

Properties

CAS Number

1900686-46-5

Product Name

PF-06815345

IUPAC Name

[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate

Molecular Formula

C27H29ClFN9O4

Molecular Weight

598.0 g/mol

InChI

InChI=1S/C27H29ClFN9O4/c1-4-41-27(40)42-16(2)38-25(33-34-35-38)23-20(15-32-36(23)3)19-10-9-17(13-22(19)29)26(39)37(18-7-5-11-30-14-18)24-21(28)8-6-12-31-24/h6,8-10,12-13,15-16,18,30H,4-5,7,11,14H2,1-3H3/t16-,18+/m0/s1

InChI Key

QTBYVAZRKWOIDU-FUHWJXTLSA-N

SMILES

O=C(O[C@H](N1N=NN=C1C2=C(C3=CC=C(C(N(C4=NC=CC=C4Cl)[C@H]5CNCCC5)=O)C=C3F)C=NN2C)C)OCC

Solubility

Soluble in DMSO

Canonical SMILES

CCOC(=O)OC(C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N(C4CCCNC4)C5=C(C=CC=N5)Cl)F

Isomeric SMILES

CCOC(=O)O[C@@H](C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N([C@@H]4CCCNC4)C5=C(C=CC=N5)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.